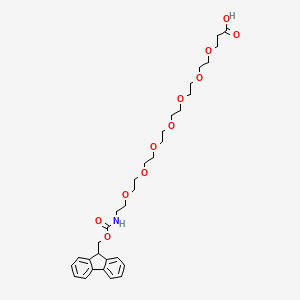
3-Ethylmorpholine-3-carboxylic Acid
Descripción general
Descripción
3-Ethylmorpholine-3-carboxylic acid (EMCA) is a chemical compound that belongs to the class of morpholine derivatives. It is a heterocyclic organic compound with the molecular formula C7H13NO3 .
Synthesis Analysis
The synthesis of morpholines, including EMCA, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of EMCA is 159.183. It has a density of 1.1±0.1 g/cm3 and a boiling point of 295.1±35.0 °C at 760 mmHg .Chemical Reactions Analysis
Carboxylic acids, like EMCA, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
EMCA, as a carboxylic acid, exhibits properties common to this class of compounds. Carboxylic acids are known for their strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The specific physical and chemical properties of EMCA include a density of 1.1±0.1 g/cm3 and a boiling point of 295.1±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including those with specific structures like 3-Ethylmorpholine-3-carboxylic Acid, can inhibit microbial growth at concentrations below desired yields. This inhibition is significant in the context of biorenewable chemicals produced fermentatively using engineered microbes. The study by Jarboe et al. (2013) highlights this aspect, focusing on the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. Metabolic engineering strategies to increase microbial robustness against these inhibitors are crucial for improving industrial bioprocesses (Jarboe, L., Royce, L. A., & Liu, P.-h., 2013).
Anticancer Properties of Carboxylic Acid Derivatives
The anticancer potential of carboxylic acid derivatives, including cinnamic acid and its analogs, has been explored due to their structural properties that allow for various chemical modifications. These derivatives have shown significant promise as traditional and synthetic antitumor agents, underscoring the medicinal relevance of carboxylic acids and their potential for generating novel therapeutic agents (De, P., Baltas, M., & Bedos-Belval, F., 2011).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The separation of carboxylic acids from aqueous streams via LLX is crucial for their recovery and purification from fermentative processes. The review by Sprakel and Schuur (2019) discusses solvent developments for LLX, including the use of ionic liquids and traditional solvent systems, which could be relevant for purifying specific carboxylic acids like 3-Ethylmorpholine-3-carboxylic Acid for industrial applications (Sprakel, L., & Schuur, B., 2019).
Role in Plant Biology Beyond Ethylene Production
Carboxylic acids also play significant roles in plant biology, as exemplified by 1-aminocyclopropane-1-carboxylic acid (ACC), which is not just a precursor to ethylene but also a signaling molecule in its own right. The review by Van de Poel and Van Der Straeten (2014) highlights the multifaceted roles of ACC, suggesting that similar carboxylic acids could have yet unidentified roles in biological systems (Van de Poel, B., & Van Der Straeten, D., 2014).
Bioisosteres for Drug Development
Carboxylic acids feature prominently in the pharmacophore of numerous drugs, and their bioisosteric replacement can mitigate adverse reactions or improve pharmacokinetic properties. Horgan and O’ Sullivan (2021) review the applications of novel carboxylic acid bioisosteres, indicating the potential for 3-Ethylmorpholine-3-carboxylic Acid derivatives in drug design and development (Horgan, C., & O’ Sullivan, T. P., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-ethylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZQDDNOFFEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylmorpholine-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



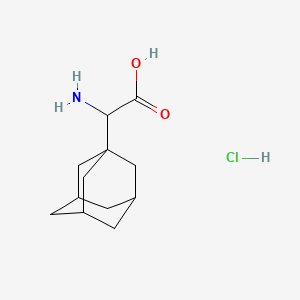

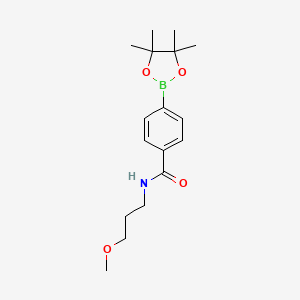




![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)


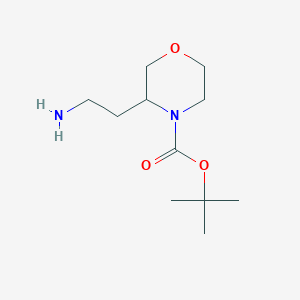
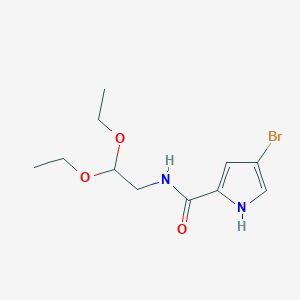
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)
